5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a combination of carbazole, pyrazole, and diazinane trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Preparation of 9-Ethylcarbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide, yielding 9-ethylcarbazole.
Formation of 9-Ethylcarbazol-3-carbaldehyde: 9-Ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethylcarbazol-3-carbaldehyde.
Synthesis of Pyrazole Derivative: The aldehyde is then reacted with phenylhydrazine to form the corresponding pyrazole derivative.
Final Coupling Reaction: The pyrazole derivative is coupled with 1,3-diazinane-2,4,6-trione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole moiety and exhibit similar chemical properties.
1,3,4-Thiadiazole derivatives: These compounds have similar heterocyclic structures and biological activities.
Uniqueness
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of carbazole, pyrazole, and diazinane trione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O3/c1-2-32-23-11-7-6-10-20(23)21-14-17(12-13-24(21)32)25-18(15-22-26(34)29-28(36)30-27(22)35)16-33(31-25)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H2,29,30,34,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYYAARFMAODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=O)NC4=O)C5=CC=CC=C5)C6=CC=CC=C61 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.